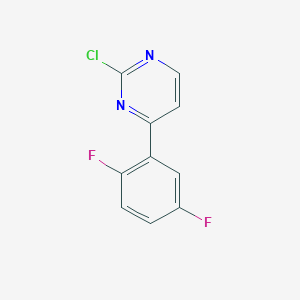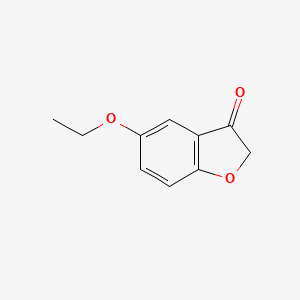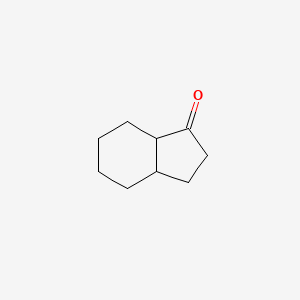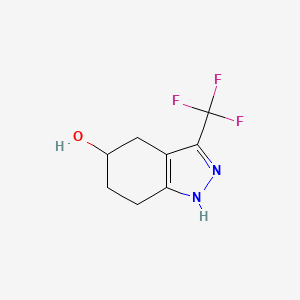
2-(3-methylbutylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-methylbutylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one is an organic compound with a complex structure that includes a carbazole core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylbutylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one typically involves multiple steps. One common method includes the condensation of a carbazole derivative with an aldehyde under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required purity levels for industrial applications.
化学反応の分析
Types of Reactions
2-(3-methylbutylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon, resulting in reduced carbazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the carbazole ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon catalyst, mild temperatures.
Substitution: Alkyl halides, acyl chlorides, polar solvents, and sometimes elevated temperatures.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted carbazole derivatives, each with distinct chemical and physical properties.
科学的研究の応用
2-(3-methylbutylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-(3-methylbutylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
α-Methylstyrene: An organic compound with a similar structure but different chemical properties and applications.
Butanamine, 2-methyl-N-(3-methylbutylidene): Another compound with a related structure, used in different chemical reactions and applications.
Uniqueness
2-(3-methylbutylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one is unique due to its specific carbazole core and the presence of the 3-methylbutylidene group. This combination of structural features imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
特性
分子式 |
C17H19NO |
|---|---|
分子量 |
253.34 g/mol |
IUPAC名 |
2-(3-methylbutylidene)-4,9-dihydro-3H-carbazol-1-one |
InChI |
InChI=1S/C17H19NO/c1-11(2)7-8-12-9-10-14-13-5-3-4-6-15(13)18-16(14)17(12)19/h3-6,8,11,18H,7,9-10H2,1-2H3 |
InChIキー |
MKSNLUJNFAGPHK-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC=C1CCC2=C(C1=O)NC3=CC=CC=C23 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Cyano-3-[2,5-dimethyl-1-(2-methylphenyl)pyrrol-3-yl]prop-2-enoic acid](/img/structure/B11724455.png)







![2-[2-(4-Chlorophenyl)diazen-1-yl]-3-hydroxy-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B11724511.png)

![1-[(2S,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B11724524.png)

![1-[(4-Fluorophenyl)methylidene]-2-{thieno[2,3-d]pyrimidin-4-yl}hydrazine](/img/structure/B11724530.png)

